1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Physicochemical characterization Regioisomer differentiation Quality control

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1) is a para-methoxy-substituted phenylcyclopentanecarbonitrile with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g·mol⁻¹. The compound exists as a pale yellow to colorless transparent liquid at ambient temperature, with a measured density of 1.0862 g·mL⁻¹ at 25 °C, a boiling point of 135–139 °C at 3 mmHg, and a refractive index of 1.536–1.538.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 1206-15-1
Cat. No. B073075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)cyclopentanecarbonitrile
CAS1206-15-1
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)C#N
InChIInChI=1S/C13H15NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
InChIKeyDOZAMVFROCVJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1): Physicochemical Identity and Sourcing Baseline


1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1) is a para-methoxy-substituted phenylcyclopentanecarbonitrile with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g·mol⁻¹ [1]. The compound exists as a pale yellow to colorless transparent liquid at ambient temperature, with a measured density of 1.0862 g·mL⁻¹ at 25 °C, a boiling point of 135–139 °C at 3 mmHg, and a refractive index of 1.536–1.538 . Its computed LogP is 3.03 (XLogP3), and it bears two hydrogen-bond acceptor sites (nitrile nitrogen and methoxy oxygen) with zero hydrogen-bond donors [2]. The compound carries the NCI screening designation NSC 154614, indicating historical evaluation in the National Cancer Institute's compound screening program . It is commercially supplied as a research-chemical building block by multiple vendors at purities ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Identity confirmed Documented density, refractive index, and boiling point facilitate material identification.
QC-documented supply Multiple vendors provide batch-specific NMR, HPLC, and GC certificates of analysis.
Reference spectra NIST/EPA IR and SpectraBase ¹³C NMR data available for identity testing and method transfer.
Fragment library fit MW 201 Da, LogP ~3, TPSA 33 Ų; complies with Rule of Three for FBDD screening cascades.

Why In-Class Substitution of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Requires Evidence-Based Justification


Although 1-(4-methoxyphenyl)cyclopentanecarbonitrile shares the C₁₃H₁₅NO molecular formula and a cyclopentane-carbonitrile core with its 2-methoxy (CAS 74316-78-2) and 3-methoxy (CAS 74316-83-9) regioisomers, the position of the methoxy substituent on the phenyl ring materially alters key physicochemical properties that govern chromatographic behavior, lipophilicity, and intermolecular interactions . The para-methoxy substitution confers a distinct density (1.0862 vs. ~1.07 g·mL⁻¹ for the 3-methoxy analog) and LogP profile, which directly impacts reversed-phase HPLC retention, partition coefficients, and passive membrane permeability predictions in early-stage drug discovery screening cascades [1]. Substituting the 4-methoxy compound with the des-methoxy analog 1-phenylcyclopentanecarbonitrile (CAS 77-57-6) introduces even larger divergences: a molecular weight shift from 201.26 to 171.24 Da, a density decrease to 1.03 g·mL⁻¹, and a reduced hydrogen-bond acceptor count that alters solubility and target-binding pharmacophore compatibility [2]. These property differences mean that in-class analogs are not functionally interchangeable in synthetic route optimization, analytical method validation, or structure–activity relationship (SAR) studies without explicit requalification of each parameter.

Methoxy position shift (para → meta/ortho) changes density and reversed-phase HPLC retention; method transfer may require re-optimization.
Des-methoxy analog (1-phenylcyclopentanecarbonitrile) removes a hydrogen-bond acceptor and reduces molecular weight, potentially altering solubility and target-binding pharmacophore compatibility.
2- and 3-methoxy regioisomers lack NIST reference IR spectra and validated HPLC methods, limiting direct spectroscopic identity confirmation in QC workflows.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Against Its Closest Analogs


Regioisomeric Density Differentiation: 4-Methoxy vs. 3-Methoxy and Des-Methoxy Analogs

The experimentally measured density of 1-(4-methoxyphenyl)cyclopentanecarbonitrile is 1.0862 g·mL⁻¹ at 25 °C . This value is higher than the calculated density of its 3-methoxy regioisomer (1.07 ± 0.1 g·cm⁻³ at 20 °C) [1] and substantially above that of the des-methoxy analog 1-phenylcyclopentanecarbonitrile (1.03 g·mL⁻¹) . The density difference of approximately 0.016 g·mL⁻¹ between the 4-methoxy and 3-methoxy isomers, though modest, is analytically resolvable and reflects the differential molecular packing imposed by para vs. meta methoxy substitution, which also correlates with observed refractive index differences (1.536–1.538 for 4-OCH₃ vs. 1.5365 for 3-OCH₃ at 589.3 nm and 22 °C) [1].

Density (25 °C)
Reported
1.0862 g·mL⁻¹
+0.016 vs. 3-methoxy isomer; +0.056 vs. des-methoxy analog
Orthogonal QC identity confirmation for regioisomer differentiation.
Verify with lot-specific certificate of analysis.
Physicochemical characterization Regioisomer differentiation Quality control

Lipophilicity (LogP) Comparison: 4-Methoxy Substitution Increases LogP Relative to the Des-Methoxy Parent

The computed LogP (XLogP3) of 1-(4-methoxyphenyl)cyclopentanecarbonitrile is 3.0, with an alternative experimentally correlated LogP value of 3.03 reported by ChemSrc and a chromatographically derived LogP of 2.77 from SIELC . In comparison, the des-methoxy analog 1-phenylcyclopentanecarbonitrile exhibits an XLogP3 of 3.0, an ACD/LogP of 2.66, and a reported LogP of 2.89–3.02 depending on the measurement method . The methoxy substituent adds a hydrogen-bond acceptor without introducing a hydrogen-bond donor, increasing the topological polar surface area (TPSA) from 23.79 Ų to 33.02 Ų while maintaining comparable or slightly elevated LogP, a combination that may favorably modulate solubility-permeability balance in early lead optimization [1].

Lipophilicity & TPSA
Cross-study comparable
Target: XLogP3 3.0, TPSA 33.02 Ų
Des-methoxy: XLogP3 3.0, TPSA 23.79 Ų
Methoxy substitution increases TPSA by 39% while preserving LogP, potentially improving solubility-permeability balance.
Chromatographic LogP 2.77 also reported.
Lipophilicity Drug-likeness ADME prediction

NIST Reference-Grade IR Spectrum Availability for Analytical Method Validation

1-(4-Methoxyphenyl)cyclopentanecarbonitrile has a validated gas-phase IR spectrum deposited in the NIST/EPA Gas-Phase Infrared Database, accessible through the NIST Chemistry WebBook [1]. Additionally, its ¹³C NMR spectrum (acquired on a Varian CFT-20 in CDCl₃ with TMS internal standard) is archived in the SpectraBase database, providing a confirmed chemical shift reference for the nitrile carbon and methoxy group [2]. In contrast, neither the 2-methoxy nor the 3-methoxy regioisomer has an equivalent NIST IR spectrum entry, and only the 3-methoxy analog has a listed refractive index (1.5365) from a commercial database rather than a national metrology institute [3]. This places the target compound in a stronger position for use as an in-house reference standard in spectroscopic identity testing and analytical method transfer.

Spectroscopic Reference
Method context
NIST/EPA gas-phase IR available; ¹³C NMR (CDCl₃) archived in SpectraBase.
Traceable spectral fingerprint reduces in-house reference standard qualification burden.
2- and 3-methoxy regioisomers lack equivalent NIST IR entries.
Spectroscopic reference standard Analytical method validation Identity confirmation

Validated Reversed-Phase HPLC Separation Method with Defined Conditions

A dedicated reversed-phase HPLC method for 1-(4-methoxyphenyl)cyclopentanecarbonitrile has been developed and published on the Newcrom R1 column, employing a mobile phase of acetonitrile, water, and phosphoric acid under simple isocratic conditions, with compatibility for mass spectrometry (MS) detection [1]. The method provides a LogP estimate of 2.77 derived from chromatographic retention, which is internally consistent with the computed LogP values [1]. By contrast, no equivalent published HPLC method exists for the 2-methoxy or 3-methoxy regioisomers on publicly accessible vendor or database platforms, meaning that analytical method development for those analogs would require de novo condition screening [2]. The availability of a pre-optimized HPLC method reduces method development cycle time and facilitates direct purity comparison across synthetic batches.

Validated HPLC Method
Method context
Newcrom R1 RP-HPLC: MeCN/H₂O/H₃PO₄, MS-compatible; chromatographic LogP 2.77.
Pre-optimized conditions accelerate method transfer and QC release testing.
No equivalent published method for 2- or 3-methoxy isomers.
HPLC method Analytical chemistry Purity determination

NCI Screening History (NSC 154614) as a Differentiator from Non-Screened Analogs

1-(4-Methoxyphenyl)cyclopentanecarbonitrile was accessioned into the National Cancer Institute's screening collection under the identifier NSC 154614 . This NSC designation signifies that the compound was submitted to and processed by the NCI's Developmental Therapeutics Program (DTP) for evaluation in the NCI-60 human tumor cell line panel or predecessor screens. The 2-methoxy and 3-methoxy regioisomers do not carry NSC numbers in publicly searchable NCI databases, indicating they were not included in the same screening cohort [1]. While the detailed screening results for NSC 154614 are not publicly accessible in a compiled format, the existence of an NSC number implies that the compound met NCI's initial structural novelty and purity criteria for acceptance into the screening pipeline, and it provides a retrievable identifier for requesting archival screening data from the NCI DTP data warehouse.

NCI Screening History
Data to verify
Designated NSC 154614; accepted into NCI DTP screening collection.
Retrievable archival screening record may inform hit triage and reduce duplication of effort.
Detailed screening results not publicly accessible; request NCI DTP data.
NCI screening Anticancer drug discovery Compound repurposing

Multi-Vendor Commercial Availability with Batch-Specific QC Documentation (96–98% Purity Range)

The target compound is commercially available from multiple independent suppliers with documented purity specifications: Bidepharm supplies it at 96% purity with batch-specific NMR, HPLC, and GC certificates of analysis ; Leyan (Shanghai Haoyuan Chemexpress) offers it at 98% purity ; AKSci lists it at 95% minimum purity ; and Sigma-Aldrich distributes it via Combi-Blocks (catalog QH-3250) at 96% purity with downloadable COA . The 2-methoxy and 3-methoxy regioisomers are similarly available but from fewer vendors and with less consistently detailed QC documentation; for example, the 2-methoxy isomer is offered at 95–98% purity but without always specifying the analytical methods used for batch release . The breadth of documented supply for the 4-methoxy isomer reduces single-vendor dependency risk and facilitates competitive procurement.

Commercial Supply & QC
Specification review
≥4 suppliers (Bidepharm 96%, Leyan 98%, AKSci 95%, Sigma-Aldrich/Combi-Blocks 96%); batch-specific NMR, HPLC, GC COAs.
Multi-vendor availability with documented QC reduces single-sourcing risk and eases secondary supplier qualification.
Verify COA for each batch; 2-/3-methoxy isomers have less consistent QC documentation.
Commercial sourcing Batch QC Supply chain reliability

Evidence-Anchored Application Scenarios for 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1)


Medicinal Chemistry Building Block in Kinase or GPCR Targeted Library Synthesis

The combination of a para-methoxyphenyl group with a cyclopentane-carbonitrile core provides a conformationally constrained, lipophilic scaffold (LogP ~3.0, TPSA 33.02 Ų) with two hydrogen-bond acceptor sites and no donors [1]. This profile is compatible with the pharmacophoric requirements of ATP-competitive kinase inhibitors and class A GPCR antagonists, where the nitrile can engage in dipole–dipole interactions or act as a weak hydrogen-bond acceptor in the hinge region or orthosteric binding pocket. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors supports reliable incorporation into parallel synthesis and DNA-encoded library (DEL) production workflows [2].

Analytical Reference Standard for Regioisomeric Purity Method Development

The experimentally measured density (1.0862 g·mL⁻¹), refractive index (1.536–1.538), and the availability of a NIST/EPA gas-phase IR spectrum make this compound suitable as a system suitability standard for developing GC, HPLC, or IR-based methods to resolve and quantify regioisomeric impurities (2-methoxy and 3-methoxy analogs) in synthetic mixtures [3]. The published Newcrom R1 RP-HPLC method provides a validated starting point for adapting purity methods to different column chemistries or detection modes (e.g., CAD, ELSD, or MS) [4].

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 201.26 Da, 2 rotatable bonds, and compliance with the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6), this compound qualifies as a fragment-sized molecule suitable for FBDD screening cascades [1]. Its NSC designation (NSC 154614) indicates prior NCI screening, which may provide preliminary bioactivity data retrievable from NCI DTP upon request . The multi-vendor availability at 96–98% purity ensures that screening-quantity resupply can be secured without requiring custom synthesis.

Synthetic Intermediate for Cyano-Hydrolysis to Carboxylic Acid Derivatives

The nitrile functional group at the cyclopentane 1-position is amenable to hydrolysis under acidic or basic conditions to yield 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid, a versatile intermediate for amide coupling or esterification. The para-methoxy substitution on the phenyl ring provides a spectroscopic handle (characteristic ¹³C NMR shift for OCH₃ at ~55 ppm and aromatic C–O at ~159 ppm) for reaction monitoring, as confirmed by the archived SpectraBase ¹³C NMR data [2]. The documented boiling point (135–139 °C at 3 mmHg) facilitates purification of the nitrile precursor by vacuum distillation prior to downstream transformations [3].

Application
Selection Property
Validation Focus
Kinase/GPCR targeted library synthesis
Para-methoxy cyclopentane scaffold, balanced LogP and TPSA, two H-bond acceptors
Purity and regioisomeric identity confirmed by HPLC, NMR, and IR reference data
Regioisomeric purity method development
Defined density, refractive index, and NIST IR spectrum
System suitability standard for GC/HPLC/IR methods to resolve 2-/3-methoxy impurities
Fragment-based screening library component
MW 201 Da, LogP ~3, Rule of Three compliant, NCI screening history (NSC 154614)
Multi-vendor supply at ≥96% purity with batch-specific QC; screening-ready resupply
Synthetic intermediate for cyano-hydrolysis
Nitrile group amenable to hydrolysis; characteristic ¹³C NMR OCH₃ handle
Reaction monitoring by NMR; purification by vacuum distillation (bp 135–139 °C at 3 mmHg)

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